molecular formula C11H11FN2O2 B3117570 (3-Fluoro-4-(morpholinyl)phenyl)isocyanate CAS No. 224323-51-7

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate

Cat. No.: B3117570
CAS No.: 224323-51-7
M. Wt: 222.22 g/mol
InChI Key: JFYQLZHULWIALT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification, where the compound targets specific amino acid residues in proteins .

Biological Activity

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10F N2O
  • Molecular Weight : 192.2 g/mol
  • CAS Number : 2250241-85-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isocyanate functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activity and cellular signaling pathways.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : It can bind to receptors influencing neurotransmission or cellular responses.

Biological Activity Overview

The compound has exhibited various biological activities in research studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain Gram-positive bacteria, similar to other oxazolidinone derivatives .
  • Cytotoxicity : Research indicates that it may have cytotoxic effects on cancer cell lines, although further studies are required to elucidate the specific mechanisms and therapeutic potential .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study analyzed the structure-activity relationship (SAR) of oxazolidinone derivatives, including this compound, demonstrating enhanced activity against resistant bacterial strains .
    • Table 1 summarizes the antibacterial activity against various bacterial strains:
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus8 µg/mL
    This compoundEscherichia coli16 µg/mL
  • Cytotoxicity Studies :
    • In vitro assays showed that this compound exhibited cytotoxic effects on human cancer cell lines, indicating potential for development as an anticancer agent. The IC50 values were found to be in the range of 10–20 µM for various cell lines .

Toxicological Considerations

Despite its potential therapeutic applications, this compound presents certain toxicological risks:

  • Acute Toxicity : Classified as harmful if swallowed or in contact with skin .
  • Safety Profile : Further toxicological assessments are necessary to ensure safety for clinical applications.

Properties

IUPAC Name

4-(2-fluoro-4-isocyanatophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQLZHULWIALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N=C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269132
Record name 4-(2-Fluoro-4-isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224323-51-7
Record name 4-(2-Fluoro-4-isocyanatophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224323-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoro-4-isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-Fluoro-4-morpholinylaniline (PREPARATION 1, 12.01 g, 61.21 mmol) in methylene chloride (100 ml) is added to a mixture of phosgene (1.93 M in toluene, 63.4 ml, 122.4 mmol, 2.00 eq) in p-chlorotoluene (60 ml) over 15 min, a while maintaining the temperature from about −12 to 3°. The material is rinsed in with methylene chloride (30 ml). The mixture is then warmed to 130° under atmospheric pressure with concomitant distillation of methylene chloride, phosgene, toluene and hydrogen chloride gas into a caustic scrubber. The mixture is cooled to 25° and filtered. The precipitate is washed with methylene chloride (3×15 ml). The filtrate is concentrated under reduced pressure. Heptane (200 ml) is added to the concentrated filtrate and the resultant slurry cooled to −32°. The product is collected by filtration with reduced pressure, washed with heptane cooled to −30°, and dried in a nitrogen stream to give the title compound, HPLC (stationary phase is 4.6×250 mm zorbax RX C-8 column; mobile phase is acetonitrile (650 ml), triethylamine (1.85 ml) and acetic acid (1.30 ml) and water of sufficient amount to make 1,000 ml; flow rate=3.0 ml/min; UV detection at 254 nm) RT=1.08 min. Upon derivatizing as N-carbomethoxy-3-fluoro-4-morpholinylaniline by dissolving in methanol; NMR (CDCl3) 3.05, 3.86 and 6.78-6.89 δ; CMR (CDCl3) 50.90, 66.89, 113.11, 119.15, 120.83, 124.67, 127.65, 138.06 and 155.40 δ; MS (EI), m/z (relative intensity) 222 (37) and 164 (100).
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
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63.4 mL
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reactant
Reaction Step Two
Quantity
60 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-fluoro-4-morpholinylaniline (Example 1, 12.01 g, 61.21 mmol) in methylene chloride (100 ml) was added to a mixture of phosgene (1.93 M in toluene, 63.4 ml, 122.4 mmol, 2.00 eq) in p-chlorotoluene (60 ml) over 15 min, while maintaining a temperature of about −12 to 3° C. The material was rinsed in with methylene chloride (30 ml). The mixture then was warmed to 130° C. under atmospheric pressure with concomitant distillation of methylene chloride, phosgene, toluene, and hydrogen chloride gas into a caustic scrubber. The mixture was cooled to 25° C. and filtered. The precipitate was washed with methylene chloride (3×15 ml). The filtrate was concentrated under reduced pressure. Heptane (200 ml) was added to the concentrated filtrate, and the resultant slurry cooled to −32° C. The product was collected by filtration with reduced pressure, washed with heptane, cooled to −30° C., and dried in a nitrogen stream to give Compound VI, wherein R1=3-fluoro-4-morpholinylphenyl, HPLC (stationary phase is 4.6×250 mm Zorbax RX C-8 column; mobile phase is acetonitrile (650 ml), triethylamine (1.85 ml) and acetic acid (1.30 ml) and water of sufficient amount to make 1,000 ml; flow rate=3.0 ml/min; UV detection at 254 nm) RT=1.08 min. Upon derivatizing as N-carbomethoxy-3-fluoro-4-morpholinylaniline by dissolving in methanol; 1H-NMR (CDCl3) δ: 3.05, 3.86 and 6.78–6.89; CMR (CDCl3) 50.90, 66.89, 113.11, 119.15, 120.83, 124.67, 127.65, 138.06 and 155.40; MS (EI), m/z (relative intensity) 222 (37) and 164 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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